3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol
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Overview
Description
3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol is an organic compound belonging to the class of fluorinated phenols It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol typically involves multi-step organic reactions. One common method is the substitution reaction, where a fluorinated precursor undergoes a series of reactions to introduce the desired functional groups. For example, starting with a fluorinated benzene derivative, the compound can be synthesized through a series of halogenation, methylation, and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to inhibition or activation of biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Similar structure but with different fluorine positioning.
4-Fluoro-2-methylphenol: Another isomer with distinct properties.
3-Fluorophenol: Lacks the additional methyl and fluorine groups
Uniqueness
3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol is unique due to the specific arrangement of its fluorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
3-fluoro-4-(5-fluoro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(14)6-12(8)11-5-4-10(16)7-13(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPKLOMKKSZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684182 |
Source
|
Record name | 2,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-98-8 |
Source
|
Record name | 2,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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